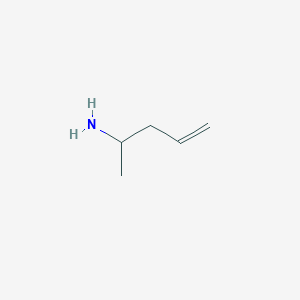

Pent-4-en-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

pent-4-en-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-3-4-5(2)6/h3,5H,1,4,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIDLOWRIYHHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pent 4 En 2 Amine and Its Derivatives

Direct Amination Approaches for Alkene Systems

Direct amination methods offer an efficient pathway to synthesize amines by forming a carbon-nitrogen bond in a single step from an alkene precursor. These strategies are valued for their atom economy.

Transition Metal-Catalyzed Hydroamination of Alkenes

Transition metal-catalyzed hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. This method is an atom-economical way to produce amines. vtt.fi For the synthesis of Pent-4-en-2-amine, the hydroamination of a suitable diene, such as 1,3-pentadiene, is a plausible route. Catalysts based on late transition metals like palladium and nickel are often employed for the hydroamination of 1,3-dienes. nih.govnih.gov

The generally accepted mechanism for palladium-catalyzed hydroamination of 1,3-dienes involves the formation of a π-allyl palladium complex. nih.gov The process can be initiated by the protonation of a Pd(0) complex in the presence of the diene, which then undergoes nucleophilic attack by the amine to form the final product and regenerate the catalyst. nih.gov Alternatively, a metal π-Lewis base activation model has been proposed where an electron-rich Pd(0) catalyst activates the diene, making it more susceptible to protonation and subsequent amination. nih.gov

Table 1: Examples of Catalyst Systems for Hydroamination of Dienes This table is illustrative and provides examples of catalyst systems used for the hydroamination of dienes, a reaction type applicable to the synthesis of this compound.

| Catalyst Precursor | Ligand | Co-catalyst/Acid | Target Alkene Type |

| Ni(cod)₂ | DPPF | TFA | 1,3-Dienes |

| Pd(TFA)₂ | DPPF | TfOH | Vinylarenes |

| [(R)-BINAP]Pd(OTf)₂ | (R)-BINAP | - | Vinylarenes |

Early transition metals (Group 3-5, lanthanides) can also catalyze hydroamination, typically operating through the activation of the amine to form a metal-amido intermediate. vtt.fi However, the intermolecular hydroamination of unactivated alkenes remains a significant challenge in synthetic chemistry. vtt.fi

Reductive Amination Strategies for Alkene-Containing Carbonyl Precursors

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org To synthesize this compound, the precursor would be pent-4-en-2-one. This process involves two main steps: the formation of an imine intermediate from the reaction of the ketone with an amine source (like ammonia), followed by the reduction of the imine to the corresponding amine. chemistrysteps.com

This reaction is often performed as a one-pot synthesis where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org The choice of reducing agent is crucial, as it must selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of water to form an imine (or an iminium ion). wikipedia.org A hydride-based reducing agent then delivers a hydride to the electrophilic carbon of the C=N bond to yield the final amine. chemistrysteps.com

Table 2: Common Reducing Agents for Reductive Amination This table lists common reducing agents and their typical reaction conditions for the reductive amination of ketones like pent-4-en-2-one.

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Mild reducing agent; stable in weakly acidic conditions, allowing for in-situ imine formation and reduction. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective; sensitive to water but offers excellent yields for a wide range of substrates. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can also reduce the starting ketone; typically added after the imine has had sufficient time to form. masterorganicchemistry.comcommonorganicchemistry.com |

For less reactive substrates, Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be added to facilitate the initial imine formation. masterorganicchemistry.comcommonorganicchemistry.com

Indirect Synthetic Routes via Functional Group Transformations

Indirect methods involve multi-step syntheses where the amine and alkene functionalities are introduced sequentially through various functional group interconversions.

Amine Introduction through Precursor Modification

This approach begins with a precursor that already contains the five-carbon chain and the terminal double bond. A common precursor is pent-4-en-2-ol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097). If an azide is used, a subsequent reduction step (e.g., with LiAlH₄ or catalytic hydrogenation) is required to form the primary amine.

Another strategy is the Beckmann rearrangement. The oxime of pent-4-en-2-one can be treated with an acid catalyst to rearrange into an N-substituted amide, which can then be hydrolyzed to yield the amine.

Alkene Formation via Elimination Reactions

In this strategy, the carbon-carbon double bond is formed in a late stage of the synthesis from a saturated precursor. One classic method is the Hofmann elimination. This involves treating a saturated amine, such as pentan-2-amine, with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. Subsequent treatment with a strong base, like silver oxide, induces an E2 elimination reaction to form the alkene.

Alternatively, the Cope elimination provides a pathway under milder conditions. The saturated amine is first oxidized to an amine N-oxide using an oxidant like hydrogen peroxide. Upon heating, the amine N-oxide undergoes a syn-elimination to form the alkene and a hydroxylamine.

Enantioselective Synthesis of Chiral this compound Scaffolds

Since this compound possesses a chiral center at the C2 position, methods for synthesizing enantiomerically pure or enriched forms are highly valuable.

One of the primary methods for achieving this is through asymmetric reductive amination . This can be accomplished by using a chiral catalyst in the reduction of the intermediate imine derived from pent-4-en-2-one. wikipedia.org While this approach is effective, developing catalysts for the asymmetric synthesis of primary amines can be challenging. wikipedia.org Another variation involves using a chiral amine to react with the ketone, forming a diastereomeric intermediate that can be separated before the chiral auxiliary is cleaved.

Enzymatic resolution is another powerful technique. A racemic mixture of this compound or a suitable precursor like N-acetyl-pent-4-en-2-amine can be treated with a lipase (B570770) enzyme. The enzyme will selectively acylate or deacylate one enantiomer, leaving the other unreacted. The two forms can then be separated using standard techniques like chromatography.

Finally, classical resolution can be employed. The racemic amine is treated with a chiral acid (e.g., tartaric acid or mandelic acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing one to be crystallized and separated from the other. The pure enantiomer of the amine can then be recovered by treatment with a base.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric catalysis represents a highly efficient and atom-economical approach for the synthesis of chiral amines. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product. Key catalytic strategies applicable to the synthesis of this compound include the asymmetric hydrogenation of imines and the allylic amination of olefins.

Asymmetric Hydrogenation: This method typically involves the reduction of a prochiral imine, which can be formed from the condensation of pent-4-en-2-one with an amine, in the presence of a chiral transition metal catalyst. Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands have proven to be particularly effective for this transformation. The chiral ligand creates a stereochemically defined environment around the metal center, which directs the delivery of hydrogen to one face of the C=N double bond, thereby establishing the desired stereocenter at the C-2 position with high enantioselectivity. For sterically hindered imines, palladium-based catalysts have also shown considerable success, yielding products with high enantiomeric excess (ee). dicp.ac.cn

Allylic Amination: This reaction involves the direct substitution of a leaving group on an allylic substrate with a nitrogen nucleophile, catalyzed by a transition metal complex, most commonly palladium. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of a suitable pentenyl derivative with an ammonia equivalent. The stereochemical outcome is controlled by the chiral ligand coordinated to the metal catalyst. This method is advantageous for its mild reaction conditions and tolerance of a wide range of functional groups.

Table 1: Representative Asymmetric Catalytic Methods for Chiral Amine Synthesis

| Catalytic Method | Catalyst System (Example) | Substrate Type | Key Advantages | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral P,N-Ligand | Prochiral Imine | High efficiency and enantioselectivity. | Up to 99% |

| Asymmetric Allylic Amination | [Pd(allyl)Cl]₂ / Chiral Phosphine Ligand | Allylic Phosphate | High regio- and enantioselectivity. | >95% |

| Reductive Coupling | [Ni(cod)₂] / Ferrocenyl Phosphane | Alkyne and Imine | Enantioselective formation of tetrasubstituted allylic amines. nih.gov | Up to 98% |

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established and robust strategy for asymmetric synthesis. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

Evans Oxazolidinones: Evans auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org For the synthesis of a precursor to this compound, an Evans auxiliary could be acylated with a pentenoyl derivative. The chiral auxiliary then directs the diastereoselective alkylation at the α-position. Subsequent cleavage of the auxiliary reveals the chiral carboxylic acid, which can be converted to the target amine.

Pseudoephedrine and Pseudoephenamine: These compounds can serve as effective chiral auxiliaries. nih.govnih.gov By forming an amide with a carboxylic acid, the chiral scaffold of pseudoephedrine or pseudoephenamine can direct the stereoselective alkylation of the corresponding enolate. This method has been shown to be particularly effective for the synthesis of α-branched chiral carboxylic acids, which are precursors to chiral amines.

Sulfinimines (Ellman's Auxiliary): The condensation of an aldehyde or ketone with an enantiopure tert-butanesulfinamide (Ellman's auxiliary) yields a chiral N-sulfinyl imine. wiley-vch.de The sulfinyl group acts as a powerful chiral directing group for the addition of nucleophiles to the imine carbon. For the synthesis of this compound, the corresponding sulfinimine derived from pent-4-en-2-one would be subjected to a diastereoselective reduction. The auxiliary can then be cleaved under mild acidic conditions to afford the chiral primary amine. wiley-vch.de

Table 2: Chiral Auxiliary-Mediated Approaches to Chiral Amines

| Chiral Auxiliary | Key Intermediate | Reaction Type | Cleavage Method | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Evans Oxazolidinone | N-Acyl Oxazolidinone | Alkylation | Hydrolysis / Reduction | >95% |

| Pseudoephenamine | Chiral Amide | Alkylation | Hydrolysis | High |

| tert-Butanesulfinamide | N-Sulfinyl Imine | Nucleophilic Addition / Reduction | Acidic Hydrolysis | >98% |

Biocatalytic Approaches Utilizing Transaminases

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. Transaminases (TAs), also known as aminotransferases, are particularly well-suited for the asymmetric synthesis of amines from prochiral ketones. nih.govmdpi.com

Asymmetric Synthesis with ω-Transaminases: ω-Transaminases catalyze the transfer of an amino group from an amine donor, such as L-alanine or isopropylamine (B41738), to a carbonyl acceptor. rsc.org For the synthesis of this compound, pent-4-en-2-one would serve as the substrate. The inherent chirality of the enzyme's active site directs the amination to produce a single enantiomer of the amine. A significant advantage of this approach is the availability of both (R)- and (S)-selective transaminases, allowing for the synthesis of either enantiomer of the target amine with high optical purity. rsc.orgscienceopen.com

The transamination reaction is often reversible, which can lead to unfavorable equilibrium positions. mdpi.com To drive the reaction to completion, various strategies can be employed. These include using a large excess of the amine donor, or the removal of the ketone byproduct. For instance, if isopropylamine is the amine donor, the volatile acetone (B3395972) byproduct can be removed by evaporation. nih.gov Alternatively, the reaction can be coupled with a second enzymatic system that consumes the byproduct, thereby shifting the equilibrium towards the formation of the desired amine product. nih.gov

Table 3: Biocatalytic Synthesis of Chiral Amines with Transaminases

| Enzyme Type | Amine Donor | Substrate | Equilibrium Shift Strategy | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| (R)-selective ω-Transaminase | L-Alanine | Prochiral Ketone | Coupled with Alanine Racemase | >99% |

| (S)-selective ω-Transaminase | Isopropylamine | Prochiral Ketone | Removal of Acetone | >99% |

| ω-Transaminase | o-Xylylenediamine | Prochiral Ketone | Spontaneous cyclization of byproduct | >99% |

Chemical Reactivity and Derivatization Strategies of Pent 4 En 2 Amine

Nucleophilic Transformations Involving the Amine FunctionalityThe primary amine group (-NH2) in Pent-4-en-2-amine is characterized by the presence of a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity enables it to readily react with various electrophilic species, leading to a variety of derivatizations.

Substitution Reactions with Electrophilic ReagentsThe amine nitrogen can participate in substitution reactions where it attacks an electrophilic center, displacing a leaving group.

N-Alkylation: Reaction with alkyl halides, such as methyl iodide or ethyl bromide, results in the formation of secondary amines, which can be further alkylated to tertiary amines and, ultimately, quaternary ammonium (B1175870) salts upon exhaustive alkylation libretexts.orglibretexts.org. This process involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide. Controlling the degree of alkylation can be challenging, potentially leading to mixtures of products.

N-Acylation: Treatment with acyl halides (e.g., acetyl chloride) or acid anhydrides yields amides through nucleophilic acyl substitution libretexts.orglibretexts.org. In this reaction, the amine nitrogen attacks the carbonyl carbon, leading to the expulsion of a halide or carboxylate leaving group. The resulting amide product is less nucleophilic than the parent amine, typically preventing further acylation.

N-Sulfonylation: Similar to acylation, reaction with sulfonyl halides, such as tosyl chloride, produces sulfonamides. These reactions are usually conducted in the presence of a base to neutralize the acidic byproduct, like HCl.

Table 1: Representative Substitution Reactions of the Amine Functionality

| Reaction Type | Electrophilic Reagent Example | Product Type | General Reaction Scheme | Citation(s) |

| N-Alkylation | Alkyl Halide (e.g., CH3I) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | R-NH2 + R'-X → R-NHR' + HX; R-NHR' + R'-X → R-NR'2 + HX; R-NR'2 + R'-X → [R-NR'3]+ X- | libretexts.orglibretexts.org |

| N-Acylation | Acyl Halide (e.g., CH3COCl) | Amide | R-NH2 + R'-COCl → R-NHCOR' + HCl | libretexts.orglibretexts.org |

| N-Sulfonylation | Sulfonyl Halide (e.g., TsCl) | Sulfonamide | R-NH2 + R'-SO2Cl → R-NHSO2R' + HCl | libretexts.orglibretexts.org |

N-Alkylation and Acylation ProcessesThese processes leverage the nucleophilic character of the amine group for derivatization.

N-Alkylation: The introduction of alkyl substituents onto the nitrogen atom can be achieved using alkylating agents like alkyl halides. For this compound, reaction with excess methyl iodide would sequentially produce N-methylthis compound, N,N-dimethylthis compound, and potentially the corresponding quaternary ammonium salt libretexts.orglibretexts.org.

N-Acylation: Reacting this compound with acylating agents such as acetic anhydride (B1165640) or acetyl chloride yields N-acetylthis compound. These reactions are generally high-yielding and proceed smoothly at room temperature, forming stable amide products that are less prone to further reaction libretexts.orglibretexts.org.

Reactions of the Alkene MoietyThe terminal alkene within the this compound structure is a site of unsaturation susceptible to various addition reactions characteristic of alkenes.

Hydroboration-Oxidation and Related Addition ReactionsHydroboration-oxidation is a significant two-step reaction sequence that converts alkenes into alcohols with a distinct regiochemical and stereochemical outcomemasterorganicchemistry.commasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org.

Hydroboration-Oxidation: When this compound is subjected to hydroboration-oxidation, borane (B79455) (BH3), often used as a complex with tetrahydrofuran (B95107) (BH3•THF), adds across the terminal double bond (C4=C5). The boron atom preferentially attaches to the less substituted carbon (C5), while a hydrogen atom adds to the more substituted carbon (C4), demonstrating anti-Markovnikov regioselectivity masterorganicchemistry.commasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the carbon-boron bond with a carbon-hydroxyl bond. This process results in the net addition of water across the double bond, forming an alcohol. The reaction proceeds with syn-stereochemistry, meaning both the hydrogen and the hydroxyl group add to the same face of the double bond masterorganicchemistry.comwikipedia.orglibretexts.org.

Expected Product: For this compound, this reaction would convert the terminal alkene into a primary alcohol, yielding 5-aminopentan-1-ol. The amine group is generally compatible with these reaction conditions.

Table 2: Key Addition Reactions of the Alkene Moiety

| Reaction Type | Reagents (Example) | Product Type | Regioselectivity/Stereochemistry | General Reaction Scheme | Citation(s) |

| Hydroboration-Oxidation | BH3•THF, then H2O2/NaOH | Primary Alcohol | Anti-Markovnikov, Syn-addition | R-CH=CH2 → R-CH2-CH2-OH | masterorganicchemistry.commasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org |

| Hydrogenation | H2, Pd/C | Alkane | Saturation of C=C bond | R-CH=CH2 → R-CH2-CH3 | utexas.edu |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | Syn addition of oxygen | R-CH=CH2 → R-CH(O)CH2 | libretexts.org |

| Dihydroxylation | OsO4 or KMnO4 (cold, dilute) | Vicinal Diol | Syn addition of OH groups | R-CH=CH2 → R-CH(OH)-CH2(OH) | libretexts.org |

Intramolecular Cyclization and Tandem ReactionsThe presence of both a nucleophilic amine group and an alkene within the same molecule allows for intramolecular cyclization reactions, potentially leading to the formation of heterocyclic compoundsmdpi.comwikipedia.orgacs.org.

Amine-Alkene Cyclization: The terminal alkene in this compound can act as an electrophile, particularly under acidic conditions or in the presence of metal catalysts. This can facilitate an intramolecular nucleophilic attack by the amine nitrogen, leading to the formation of a five-membered ring (a pyrrolidine (B122466) derivative). For instance, the related compound pent-4-en-1-amine has been observed to cyclize into piperidine (B6355638) acs.org.

Tandem/Cascade Reactions: Cascade or tandem reactions involve a series of consecutive reactions that occur without the isolation of intermediates wikipedia.org. Molecules possessing multiple reactive functional groups, such as this compound, are well-suited for such transformations. For example, a reaction initiated at the alkene could generate a reactive intermediate that is subsequently trapped intramolecularly by the amine group mdpi.comscielo.br.

Table 3: Intramolecular Cyclization Potential

| Reaction Type | Potential Product Class | Triggering Conditions/Mechanism | Relevant Example (Analogue) | Citation(s) |

| Amine-Alkene Cyclization | Substituted Pyrrolidine | Acid catalysis, metal catalysis, or electrophilic activation | Cyclization of pent-4-en-1-amine to piperidine acs.org | mdpi.comacs.orgscielo.br |

| Tandem/Cascade Reactions | Diverse Heterocycles | Multi-step sequences involving functional group interconversion | Intramolecular cyclization of amino-alkenes/alkynes mdpi.comscielo.br | mdpi.comwikipedia.orgscielo.br |

Compound List:

this compound

Formation of Nitrogen-Containing Heterocycles via Cyclization

The presence of both a nucleophilic amine group and an electrophilically activatable alkene moiety within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. These reactions typically involve the nucleophilic attack of the amine nitrogen onto an electrophilic center generated on or near the double bond, or vice versa, leading to the formation of cyclic structures. Such cyclizations are fundamental in constructing a wide array of nitrogen-containing heterocycles.

Electrophilic cyclization strategies, often mediated by Lewis acids or Brønsted acids, can activate the alkene towards nucleophilic attack by the amine. For instance, studies on similar unsaturated amines have demonstrated the formation of heterocyclic systems. Research involving N-alkenyl amidines, derived from alkenyl amines, has shown that Lewis acid-initiated intramolecular cyclization can yield nitrogen-containing heterocycles such as 1,2,4-thiadiazines and 1,2,4-thiadiazocines nih.gov. In a representative example, N-methyl allyl amine, upon conversion to an N-alkenyl amidine intermediate, underwent Lewis acid-catalyzed cyclization to afford a 1,2,4-thiadiazine 1,1-dioxide derivative in 77% yield under specific conditions nih.gov. While this example uses a related substrate, it illustrates the principle by which this compound could participate in similar cyclizations with appropriate electrophilic partners.

Furthermore, transition metal catalysts can facilitate various cyclization pathways. For example, metal-catalyzed dehydrative cyclizations are known to form nitrogen heterocycles from β- or γ-hydroxy amides, highlighting the role of catalysts in promoting ring closure through activation of hydroxyl groups and subsequent dehydration pitt.edu. Similarly, reactions involving the intramolecular attack of nitrogen lone pairs onto triple bonds, often mediated by transition metals, are established routes to heterocycles rsc.org.

Table 1: Examples of Nitrogen-Containing Heterocycle Formation via Cyclization of Unsaturated Amines

| Substrate Example¹ | Reagents/Catalyst | Reaction Conditions | Product Class | Yield | Citation |

| N-methyl allyl amine | N-(chlorosulfonyl)imidoyl chloride, Et₃N, AlCl₃ | CH₂Cl₂, 0–20 °C then r.t. | 1,2,4-Thiadiazine 1,1-dioxide derivative | 77% | nih.gov |

¹ Note: While this compound is the focus, this table illustrates the principle using a closely related unsaturated amine.

Cascade Reaction Pathways Involving Unsaturated Amine Motifs

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more chemical transformations that occur consecutively without the isolation of intermediates. The unsaturated amine motif in this compound is well-suited for such processes, where the alkene and amine functionalities can initiate or participate in subsequent reaction steps. These reactions are highly efficient, often leading to complex structures in a single synthetic operation.

One significant class of cascade reactions involves the participation of unsaturated amine derivatives in multi-step sequences catalyzed by Lewis acids or transition metals. For instance, studies on related unsaturated amine derivatives have shown that compounds like N-(pent-4-yn-1-yl)benzenesulfonamides can undergo cascade cyclization/Friedel–Crafts reactions with aldehydes, catalyzed by Lewis acids such as BF₃·OEt₂, to yield complex fused heterocyclic systems like tetrahydro-1H-indeno[1,2-b]-pyridines in good yields mdpi.com. This demonstrates how the combined presence of an amine and an unsaturated system (alkyne in this case) can lead to intricate cyclized products through a cascade pathway.

Palladium-catalyzed cascade reactions are also prominent, often involving carbonylation, acylation, and subsequent intramolecular cyclization or amination steps. For example, palladium-catalyzed reactions of allenols with aryl iodides and carbon monoxide can lead to various cyclic products, including furan (B31954) derivatives, through cascade processes that combine carbonylation, acylation, intramolecular condensation, and amination by tertiary amines acs.orgfigshare.com. While these examples involve allenols, the principle of sequential bond formation and cyclization is highly relevant to molecules like this compound, which possess both nucleophilic (amine) and unsaturated (alkene) functionalities capable of engaging in such catalytic cycles.

Other cascade pathways relevant to unsaturated amines include reductive hydroamination/cyclization cascades of alkynes, which can lead to piperidine derivatives mdpi.com, and sequences involving iminium ion intermediates formed from amines and carbonyl compounds, leading to complex polycyclic structures molaid.comrsc.org. These reactions highlight the versatility of unsaturated amine motifs in constructing elaborate molecular frameworks through efficient cascade sequences.

Table 2: Examples of Cascade Reaction Pathways Involving Unsaturated Amine Motifs

| Substrate Example¹ | Reagents/Catalyst | Reaction Conditions | Product Class | Yield | Citation |

| 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamide + Aldehyde | BF₃·OEt₂ | 1,2-dichloroethane (DCE) | Tetrahydro-1H-indeno[1,2-b]-pyridines | Good | mdpi.com |

| Allenols + Aryl Iodides + CO | Pd catalyst, tertiary amine | One-pot | 2-Ene-1,4-diones or 4-Hydroxycyclopent-2-en-1-ones | Not specified | acs.orgfigshare.com |

| Aminoalkynes | PtI₂ | Various (e.g., with electron-deficient alkynes) | Eight-membered nitrogen heterocycles | Excellent | mdpi.com |

| α,β-Unsaturated Aldehydes + 2-Nitroallylic Acetates | Chiral secondary amine–thiourea | Not specified | Cyclic products | Not specified | rsc.org |

¹ Note: Examples showcase related unsaturated amine derivatives or systems amenable to similar cascade transformations.

Compound List

this compound

N-methyl allyl amine

N-(chlorosulfonyl)imidoyl chloride

1,2,4-Thiadiazine 1,1-dioxide derivative

4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamide

Aldehyde

1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]-pyridines

Allenols

Aryl Iodides

Carbon Monoxide (CO)

Tertiary amines

2-Ene-1,4-diones

4-Hydroxycyclopent-2-en-1-ones

2-(Furan-3-yl)acetamides

Applications of Pent 4 En 2 Amine in Advanced Organic Synthesis

Pent-4-en-2-amine as a Versatile Building Block

The unique combination of two key functional groups within its five-carbon framework makes this compound an attractive starting material for synthetic chemists. The primary amine can participate in a multitude of classic and modern transformations, while the terminal olefin provides a handle for carbon-carbon bond formation and cyclization reactions.

Primary aliphatic amines are foundational to the synthesis of more elaborate amine-containing structures. Chiral amines, in particular, are crucial motifs in a vast range of natural products, pharmaceuticals, and other biologically active compounds. acs.orgnih.gov The amine group of this compound can be readily functionalized through standard protocols such as N-alkylation, acylation, and reductive amination to generate secondary and tertiary amines. These transformations allow for the stepwise construction of complex acyclic and cyclic amine frameworks, where the original carbon skeleton of this compound serves as a chiral scaffold. The development of transition-metal catalyzed methods has significantly advanced the synthesis of chiral amines, enabling their use as key intermediates in the creation of high-value chemicals. researchgate.netrsc.org

The presence of both an amine and an alkene in the same molecule makes this compound an ideal precursor for the synthesis of nitrogen-containing heterocycles via intramolecular cyclization. nih.govorganic-chemistry.org One of the most powerful methods for this transformation is intramolecular hydroamination, where the N-H bond of the amine adds across the C=C double bond. acs.orgnih.gov This reaction is an atom-economical route to cyclic amines, which are common structural motifs in biologically active molecules. acs.org

For this compound, this cyclization would proceed via a 5-exo-dig pathway to form a 2,4-dimethylpyrrolidine derivative, a valuable saturated five-membered heterocyclic ring system. whiterose.ac.uktandfonline.com A variety of metal catalysts have been developed to facilitate this transformation, overcoming the challenges associated with the hydroamination of unactivated alkenes. acs.orgnih.govrsc.org

| Catalyst System | Description | Potential Product from this compound | Citation |

|---|---|---|---|

| Rhodium Complexes | Rhodium catalysts, particularly with aminophosphine ligands, have shown high reactivity for the hydroamination of primary aminoalkenes, tolerating various functional groups. | 2,4-Dimethylpyrrolidine | acs.orgnih.gov |

| Aluminium Complexes | Cost-effective aluminium complexes supported by specific ligands can catalyze the intramolecular hydroamination of aminoalkenes at elevated temperatures. | 2,4-Dimethylpyrrolidine | rsc.org |

| Copper(I) Catalysts | Copper(I)-based systems are also effective for intramolecular hydroamination, providing another route to cyclic amine structures. | 2,4-Dimethylpyrrolidine | researchgate.net |

| Rare-Earth & Alkaline-Earth Metals | Complexes based on these highly electropositive metals are known to catalyze hydroamination but are often sensitive to air, moisture, and certain functional groups. | 2,4-Dimethylpyrrolidine | acs.orgnih.gov |

Role in Natural Product Synthesis and Analogue Development

Nitrogen-containing heterocycles and chiral amines are ubiquitous structural features in natural products and pharmaceuticals, contributing significantly to their biological activity. nih.govmdpi.com The ability to generate such structures from simple precursors is a cornerstone of modern synthetic chemistry.

The pyrrolidine (B122466) ring, which can be synthesized from this compound, is a core component of many natural alkaloids, including compounds like (R)-irnidine and (R)-bgugaine, which possess DNA binding and antibacterial properties. whiterose.ac.ukresearchgate.net Synthetic strategies can utilize the 2,4-dimethylpyrrolidine intermediate derived from this compound as a chiral building block. This intermediate can then be further functionalized and integrated into the larger, more complex molecular architecture of a target natural product. This approach allows for the efficient and stereocontrolled construction of intricate molecular frameworks.

The synthesis of bioactive molecules is a primary driver of innovation in organic chemistry. weebly.comresearchgate.netnih.govnih.gov Chiral amines are present in approximately 40-45% of small-molecule pharmaceuticals and are essential building blocks for creating enantiomerically pure drugs. nih.gov this compound serves as a valuable starting point for generating advanced synthetic intermediates. Its inherent chirality can be transferred through subsequent reactions to control the stereochemistry of the final bioactive molecule. By employing this compound, chemists can design and synthesize novel analogues of existing drugs or create entirely new molecular entities with potential therapeutic applications.

| Bioactive Molecule Class | Relevant Structural Motif | Potential Role of this compound | Citation |

|---|---|---|---|

| Alkaloids | Pyrrolidine and Piperidine (B6355638) Rings | Serves as a precursor to the core heterocyclic scaffold. | whiterose.ac.ukresearchgate.net |

| Antiviral Agents | Nitrogen Heterocycles (e.g., Pyrrolidines) | Provides the chiral amine or heterocyclic fragment essential for activity. | nih.gov |

| Enzyme Inhibitors | Substituted Chiral Amines | Acts as a chiral building block for synthesizing specific inhibitor structures. | researchgate.net |

| Agrochemicals | Chiral Amine Fragments | Used in the synthesis of stereochemically defined pesticides and herbicides. | nih.gov |

Contribution to Material Science and Polymer Chemistry

The dual functionality of this compound also lends itself to applications in polymer chemistry. Both the alkene and the amine group can participate in polymerization reactions, allowing the molecule to act as a monomer, a cross-linker, or a polymer modifier. acs.orgacs.org

The terminal alkene group can undergo addition polymerization, a process where unsaturated monomers link together to form long polymer chains. wikipedia.orgstudymind.co.ukchemguide.co.uklibretexts.org This would result in a polyalkene with pendant secondary amine groups along the polymer backbone. These amine groups could then be used to modify the properties of the polymer, for example, by altering its solubility, adhesion, or by serving as sites for cross-linking.

Alternatively, the primary amine group can participate in step-growth polymerization reactions. Amines are key monomers in the synthesis of polymers such as polyamides and polyureas. acs.orgacs.org Furthermore, amines are widely used as curing agents or accelerators for resins, such as unsaturated polyesters and epoxies, where they react to form a rigid, cross-linked three-dimensional network. tandfonline.comresearchgate.netakjournals.com In this context, this compound could act as a reactive modifier, with the amine group participating in the curing process and the pendant alkene group available for subsequent functionalization of the material surface.

| Functional Group | Polymerization Type | Potential Role | Resulting Polymer/Material Type | Citation |

|---|---|---|---|---|

| Alkene (C=C) | Addition Polymerization | Monomer | Polyalkene with pendant amine groups | wikipedia.orgchemguide.co.uk |

| Amine (-NH2) | Step-Growth Polymerization | Monomer (with diacids, diisocyanates, etc.) | Polyamides, Polyureas | acs.orgacs.org |

| Amine (-NH2) | Curing/Cross-linking | Curing Agent / Modifier | Cross-linked Unsaturated Polyester or Epoxy Resins | tandfonline.comresearchgate.net |

Monomeric Units for Specialty Polymer Synthesis

There is no specific data in the reviewed literature detailing the use of this compound as a monomer for the synthesis of specialty polymers. General knowledge of polymer chemistry suggests that as an unsaturated amine, this compound possesses both a vinyl group and an amine functional group, which could theoretically allow it to undergo polymerization. However, specific polymerization conditions, the properties of any resulting polymers, and their potential applications have not been reported. Research on analogous allylic amines indicates that polymerization can be challenging due to issues such as degradative chain transfer, which can limit the molar mass of the resulting polymer. Without specific studies on this compound, any discussion on its role in specialty polymer synthesis would be purely speculative.

Development of Functional Materials

Similarly, there is a lack of published research on the application of this compound in the development of functional materials. The presence of a primary amine group suggests potential for its incorporation into materials where this functionality is desired, for instance, in materials requiring specific surface properties, for chelation, or as a cross-linking agent. However, no concrete examples or research findings are available to substantiate these potential uses for this compound specifically. The broader field of amine-functionalized materials is extensive, but drawing direct parallels to this compound without dedicated research would be inappropriate.

Catalytic Applications and Ligand/auxiliary Design Featuring Pent 4 En 2 Amine Scaffolds

Chiral Ligand Development for Asymmetric Catalysis

Asymmetric catalysis is a pivotal field in modern chemistry, relying heavily on the development of effective chiral ligands to control the stereochemical outcome of reactions. These ligands, typically complex organic molecules, coordinate to a metal center and create a chiral environment that favors the formation of one enantiomer of a product over the other. The design of such ligands often involves the use of chiral building blocks that can be readily synthesized and modified.

Design and Synthesis of Pent-4-en-2-amine-Derived Ligands

A comprehensive search of chemical databases and academic journals did not yield any specific examples of chiral ligands that have been designed or synthesized using a this compound scaffold. The development of new chiral ligands is a continuous effort in the scientific community, but at present, this compound does not appear to have been utilized for this purpose in any published research.

Application in Transition Metal-Catalyzed Asymmetric Transformations

Consequently, due to the lack of synthesized chiral ligands derived from this compound, there is no available data on their application in transition metal-catalyzed asymmetric transformations. Research in this area typically includes detailed studies on the efficacy of such ligands in reactions like asymmetric hydrogenation, allylic alkylation, or cyclopropanation, often accompanied by data on enantiomeric excess and yield. However, no such studies involving this compound-derived ligands have been reported.

Chiral Auxiliary Utilization in Stereoselective Synthesis

Chiral auxiliaries are another cornerstone of asymmetric synthesis. These are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

This compound as a Stereodirecting Group

The use of a molecule as a chiral auxiliary requires that it can effectively control the stereochemical course of a reaction. While many chiral amines have been successfully employed as auxiliaries, there is no documented use of this compound as a stereodirecting group in any stereoselective reactions found in the public domain.

Cleavable Chiral Auxiliaries for Enantiopure Product Formation

A key feature of a chiral auxiliary is its ability to be removed from the product without racemization. Various methods for the cleavage of auxiliaries are well-established in organic synthesis. However, as there are no reports of this compound being used as a chiral auxiliary, there is correspondingly no information regarding methods for its cleavage to yield enantiopure products.

Theoretical and Computational Studies of Pent 4 En 2 Amine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are employed to predict and analyze the intrinsic properties of molecules, including their geometry, electronic distribution, and potential for specific physical phenomena.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone computational method used to determine the electronic structure of molecules. For Pent-4-en-2-amine, DFT calculations would typically involve optimizing its molecular geometry to identify the most stable conformation. This process involves finding the minimum energy configuration of the atomic nuclei and electrons. Following geometry optimization, vibrational analysis is performed to calculate the harmonic vibrational frequencies. These frequencies correspond to the characteristic modes of vibration within the molecule, such as stretching and bending of chemical bonds. The computed vibrational spectra can then be compared with experimental data obtained from techniques like Infrared (IR) and Raman spectroscopy to validate the accuracy of the theoretical model researchgate.netresearchgate.netscience.govopenaccesspub.orgscifiniti.comdergipark.org.tr. While specific vibrational analysis data for this compound were not detailed in the provided search results, these computational techniques are standard for characterizing the fundamental structural and vibrational properties of such amine compounds.

Analysis of Electronic Charge Distribution and Reactivity Indices

Understanding how electron density is distributed within this compound is crucial for predicting its chemical behavior. Methods such as Natural Bond Orbital (NBO) analysis are widely used to investigate charge delocalization, hybridization states of atoms, and the nature of chemical bonds, which can offer insights into molecular stability researchgate.netresearchgate.netscience.govopenaccesspub.orgdergipark.org.trresearchgate.netacs.orgnih.govfrontiersin.orgmdpi.comacs.org. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-deficient (electrophilic), thereby indicating potential sites for chemical reactions researchgate.netresearchgate.netopenaccesspub.org.

Furthermore, global reactivity descriptors (GRPs) are calculated to quantify a molecule's inherent reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), from which key parameters like the energy gap (ΔE), chemical hardness (η), chemical softness (σ), ionization potential, and electron affinity can be derived researchgate.netopenaccesspub.orgdergipark.org.tracs.orgnih.govfrontiersin.orgmdpi.comresearchgate.net. These indices are fundamental for predicting a molecule's stability and its propensity to undergo specific chemical transformations. Specific GRPs for this compound were not explicitly detailed in the provided search results.

Evaluation of Non-Linear Optical Properties

Non-linear optical (NLO) properties are a class of phenomena where the optical response of a material is not linearly dependent on the intensity of the incident light. Quantum chemical calculations, particularly DFT, are instrumental in evaluating these properties, primarily through the computation of molecular hyperpolarizability (β) researchgate.netresearchgate.netscience.govopenaccesspub.orgacs.orgnih.govfrontiersin.orgmdpi.comresearcher.life. Molecules that exhibit significant charge transfer and possess extended π-conjugation systems are generally considered good candidates for NLO applications. Studies on related organic compounds have demonstrated that variations in molecular structure can lead to substantial hyperpolarizability values, suggesting that similar investigations could be performed for this compound to assess its potential in NLO applications. However, specific NLO property data for this compound was not found within the provided search results.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry plays a vital role in dissecting the intricate pathways of chemical reactions, providing detailed understanding of reaction mechanisms and the factors that govern them.

Computational Modeling of Reaction Pathways and Transition States

The study of reaction mechanisms often involves computational modeling to map out the sequence of elementary steps and identify critical transition states. DFT calculations are frequently employed to simulate reaction pathways, determine activation energies, and elucidate the factors that influence reaction kinetics and selectivity acs.orgwhiterose.ac.ukresearchgate.netrsc.org. For this compound, such modeling could provide insights into its participation in various organic transformations, such as addition reactions across its double bond or reactions involving its amine functional group. While specific computational modeling of reaction mechanisms directly involving this compound was not detailed in the provided search results, studies on related amines and general reaction types demonstrate the applicability of these techniques for understanding chemical reactivity acs.orgresearchgate.netrsc.org.

Analysis of Molecular Stability and Energetics

Assessing the stability of a molecule and its potential transformations is a key aspect of theoretical chemistry. Computational methods can be utilized to investigate molecular stability, including the energetics of different tautomeric forms, conformational isomers, and intramolecular interactions. For instance, potential energy surface scans can reveal energy barriers associated with processes like proton transfer, offering insights into tautomeric equilibrium and the relative stability of different molecular forms researchgate.nettandfonline.com. Additionally, NBO analysis can contribute to understanding molecular stability by examining charge delocalization effects researchgate.netresearchgate.net. While studies on related compounds, such as enaminones, have explored aspects of tautomeric stability and intramolecular hydrogen bonding using computational approaches researchgate.nettandfonline.com, specific detailed analyses of the molecular stability and energetics of this compound were not found within the provided search results.

Compound Names Mentioned:

this compound

Future Research Directions and Emerging Trends for Pent 4 En 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The drive towards greener and more efficient chemical processes is a significant trend influencing the synthesis of Pent-4-en-2-amine. Research is increasingly focused on developing methodologies that align with the principles of green chemistry, such as minimizing waste, maximizing atom economy, and utilizing safer solvents and reaction conditions tradebe.comroyalsocietypublishing.orgchemmethod.com.

Emerging strategies include:

Biocatalysis: The use of enzymes, such as transaminases and alcohol dehydrogenases, offers a promising avenue for the enantioselective synthesis of propargylic amines, including potential routes to chiral this compound derivatives nih.govacs.orgrsc.orgacs.org. These biocatalytic approaches can achieve high enantiomeric excesses (ee) under mild conditions, reducing the need for harsh reagents and complex purification steps nih.govacs.org. For instance, engineered enzymes have shown potential to convert racemic alcohols into enantiomerically pure amines with high yields nih.gov.

Catalysis with Earth-Abundant Metals: Transition metal catalysis, particularly using earth-abundant metals like iron, is gaining traction for reactions such as hydroamination. Research into iron-catalyzed hydroamination of aminoalkenes, for example, aims to provide atom-economical routes to amines, moving away from noble metal catalysts researchgate.netrsc.org.

Atom-Economical Reactions: Methodologies that maximize the incorporation of starting material atoms into the final product, such as hydroamination, are being prioritized acs.orgrsc.orgrsc.org. These approaches are inherently more sustainable as they generate less waste.

Exploration of Unconventional Reactivity Pathways for Diversification

The unique combination of an amine and an alkene functionality in this compound provides a rich platform for exploring novel reactivity. Future research aims to leverage these functional groups in tandem or cascade reactions to construct complex molecular architectures efficiently.

Key areas of investigation include:

Tandem and Cascade Reactions: Designing sequences where multiple transformations occur in one pot without intermediate isolation can significantly improve synthetic efficiency and reduce waste wikipedia.org. For this compound, this could involve intramolecular cyclizations, additions, or rearrangements where both the amine and alkene participate sequentially or concertedly. For example, research into chiral amine and gold(I) cooperative catalysis is exploring asymmetric tandem reactions for the synthesis of complex chiral compounds sioc-journal.cn.

Chemo- and Regioselective Transformations: Developing catalysts and conditions that precisely control which functional group reacts and where on the molecule the reaction occurs is crucial. Palladium-catalyzed reactions, such as oxidative domino processes involving amidopalladation and rearrangement, are being explored for constructing complex cyclic structures from aminoalkenes researchgate.net.

Asymmetric Synthesis: Given the potential chirality at the C2 position, developing enantioselective synthetic routes to this compound and its derivatives is a key focus. This includes leveraging chiral catalysts, organocatalysts, and biocatalysts to control stereochemistry during bond formation nih.govacs.orgsioc-journal.cn.

Integration with Advanced Synthetic Techniques and Automated Platforms

The integration of this compound chemistry with modern synthetic technologies promises to accelerate discovery and improve process robustness.

Current and future trends involve:

Flow Chemistry: Utilizing continuous flow reactors can offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and greater scalability compared to traditional batch processes . This technology is being explored for optimizing reaction conditions and improving yields and purities in amine synthesis sigmaaldrich.com.

Automated Synthesis Platforms: The development of automated synthesis platforms, often employing pre-filled reagent cartridges, allows for rapid screening of reaction conditions, catalyst optimization, and high-throughput synthesis of libraries of compounds. These platforms reduce human error and accelerate the discovery process sigmaaldrich.comacs.orgnih.gov.

High-Throughput Experimentation: Coupled with automation, high-throughput screening methods are essential for efficiently exploring the vast chemical space of reaction conditions and catalyst combinations for reactions involving this compound.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Understanding the detailed mechanisms of reactions involving this compound is critical for rational catalyst design and process optimization.

Future research will likely employ:

Advanced Spectroscopic Techniques: Techniques such as 2D NMR (e.g., NOESY, HOESY), variable-temperature NMR, and in-situ reaction monitoring (e.g., IR, Raman) provide detailed information about reaction intermediates, transition states, and product structures. Chiral HPLC and GC are indispensable for determining enantiomeric excess in asymmetric transformations.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to predict reactivity, elucidate reaction mechanisms, and design novel catalysts. These studies can provide atomic-level insights into catalytic cycles and transition state geometries, guiding experimental efforts researchgate.netwhiterose.ac.uk.

Structural Elucidation: X-ray crystallography, when applicable to derivatives, provides definitive structural information, complementing spectroscopic data for complete mechanistic understanding.

Expanding Applications in Interdisciplinary Fields of Organic Synthesis

The versatile nature of this compound positions it as a valuable building block for applications beyond traditional organic synthesis.

Emerging areas of application include:

Medicinal Chemistry: As a chiral synthon, this compound can serve as a key fragment in the synthesis of complex pharmaceutical agents, contributing unique structural features and stereochemistry acs.orgsolubilityofthings.comnih.gov.

Materials Science: The alkene functionality offers potential for polymerization or incorporation into functional materials. Derivatives could be explored as monomers for novel polymers or as components in advanced materials.

Catalysis: this compound derivatives can be synthesized and explored as ligands for transition metal catalysts, potentially leading to new catalytic systems with tailored selectivity and activity.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of Pent-4-en-2-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to identify proton environments and carbon frameworks. For stereochemical analysis, employ 2D techniques like COSY and NOESY.

- Infrared Spectroscopy (IR) : Analyze functional groups (e.g., amine, alkene) via characteristic absorption bands (e.g., N-H stretches at ~3300 cm⁻¹, C=C stretches at ~1650 cm⁻¹).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular weight and purity. For trace analysis, combine with derivatization protocols.

- Isotopic Labeling : Incorporate 15N or 13C isotopes (e.g., in precursor molecules) to track reaction pathways and validate structural assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Standardized Protocols : Document reaction parameters (temperature, solvent, catalyst) and stoichiometry. Use high-purity reagents and inert atmospheres if moisture-sensitive.

- Analytical Validation : Cross-check synthesis outcomes with melting point analysis, NMR, and HPLC. Include internal standards for quantification.

- Data Sharing : Publish detailed experimental procedures in supplementary materials to enable replication. Reference databases like NIST for spectral comparisons .

Q. What experimental design considerations are critical for studying this compound’s stability?

- Methodological Answer :

- pH-Dependent Studies : Prepare buffered solutions (pH 3–11) and monitor degradation kinetics using HPLC or UV-Vis spectroscopy at timed intervals.

- Temperature Control : Use thermostatic baths or calorimetry to assess thermal stability.

- Statistical Replicates : Perform triplicate trials to account for variability, and apply t-tests or ANOVA to validate significance .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to compare competing pathways (e.g., decarboxylation vs. deamination). Use software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent effects and intermediate stability under varying conditions.

- Validation : Cross-reference computational results with isotopic labeling data (e.g., 13C tracing) and kinetic isotope effects (KIE) .

Q. What strategies address discrepancies in stereochemical outcomes during this compound derivatization?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- X-ray Crystallography : Resolve absolute configurations by growing single crystals and refining structures via SHELX software .

- Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions (TD-DFT) for stereochemical assignments .

Q. How should multivariate data from this compound studies be analyzed statistically?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral or kinetic datasets to identify dominant variables.

- Partial Least Squares (PLS) Regression : Model relationships between structural features and reactivity. Validate using cross-validation (e.g., k-fold).

- Software Tools : Utilize R, Python (SciKit-Learn), or MATLAB for implementation. Ensure assumptions (normality, homoscedasticity) are tested .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting reports on this compound’s catalytic behavior?

- Methodological Answer :

- Systematic Replication : Repeat experiments under identical conditions using published protocols.

- Controlled Variables : Isolate factors like catalyst loading, solvent polarity, or oxygen presence.

- Meta-Analysis : Aggregate data from multiple studies and apply mixed-effects models to identify outliers or contextual biases .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound research?

- Methodological Answer :

- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant.

- PICO Framework : Define Population (e.g., reaction systems), Intervention (e.g., catalysts), Comparison (e.g., control reactions), and Outcomes (e.g., yield, selectivity).

- Literature Gaps : Use tools like SciFinder or Reaxys to identify understudied reaction conditions or analytical approaches .

Tables for Method Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.